molecular formula C20H15Cl2FN2O3S B2927693 2-(2,4-Dichlorophenyl)-N-{3-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide CAS No. 571155-06-1

2-(2,4-Dichlorophenyl)-N-{3-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B2927693
CAS No.: 571155-06-1
M. Wt: 453.31
InChI Key: FGQGZXLTRNLSPY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-[3-[(2-fluorophenyl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FN2O3S/c21-14-9-8-13(17(22)11-14)10-20(26)24-15-4-3-5-16(12-15)29(27,28)25-19-7-2-1-6-18(19)23/h1-9,11-12,25H,10H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQGZXLTRNLSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)CC3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of WAY-341494 involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

WAY-341494 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-341494 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in treating various diseases and conditions.

    Industry: It is used in the development of new materials and products.

Mechanism of Action

The mechanism of action of WAY-341494 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways involved can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide/Acetamide Pharmacophores

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Melting Point (°C) Key Applications/Notes
Target Compound : this compound C₂₀H₁₅Cl₂FN₂O₃S 453.3 2,4-Dichlorophenyl; 3-sulfamoylphenyl with 2-fluorophenyl Not reported Lab-use scaffold; potential medicinal chemistry applications .
2-[(2-Chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide (CAS 339107-72-1) C₁₄H₁₀Cl₃NO₃S 378.66 Sulfonyl instead of sulfamoyl; 2-chlorophenyl and 2,4-dichlorophenyl groups Not reported Structural analogue with sulfonyl linkage; no explicit bioactivity reported .
2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide C₂₃H₁₈Cl₂N₄O₃S₂ 533.44 2,6-Dichlorophenyl; 4-sulfamoylphenyl with 3,4-dimethylisoxazole 202–205 Urease inhibitor; higher molecular weight due to isoxazole substituent .
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide C₂₀H₁₅ClFNO 339.8 Diphenylacetamide core; 3-chloro-4-fluorophenyl substituent 427 Structural similarity to benzylpenicillin; crystal structure analyzed .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide C₁₆H₁₀Cl₂F₃N₂O₂S 429.2 Benzothiazole heterocycle; 3,4-dichlorophenyl group Not reported Patent-derived compound; potential kinase or enzyme targeting .
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14) C₁₉H₂₀F₃N₃O 363.4 Piperazine ring; trifluoromethylphenyl group Not reported Anticonvulsant activity; differs in core structure (piperazine vs. sulfamoyl) .

Functional Group Analysis

Acetamide Core :

  • The target compound and analogues share the acetamide backbone, critical for hydrogen bonding and receptor interactions.
  • Modifications at the phenyl rings (e.g., chlorine, fluorine, or sulfamoyl groups) influence solubility and binding affinity.

Halogen Substituents :

  • Chlorine : Present in all compounds (e.g., 2,4-dichlorophenyl in the target vs. 3,4-dichlorophenyl in benzothiazole derivatives). Chlorine enhances lipophilicity and metabolic stability .
  • Fluorine : Unique to the target compound’s sulfamoyl group (2-fluorophenyl). Fluorine improves bioavailability and modulates electronic effects .

Sulfonamide/Sulfamoyl Linkages: The target compound’s sulfamoyl group (NHSO₂) contrasts with sulfonyl (SO₂) in CAS 339107-72-1.

Heterocyclic Modifications :

  • Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide incorporate benzothiazole rings, which are absent in the target. Such groups are common in kinase inhibitors and anticancer agents .

Biological Activity

The compound 2-(2,4-Dichlorophenyl)-N-{3-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide is a synthetic derivative within the class of sulfonamide compounds. Its structure suggests potential biological activity, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data.

Structure and Properties

The chemical structure of the compound is characterized by a dichlorophenyl group and a sulfamoyl phenyl moiety. These functional groups are known to influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of various N-substituted phenyl acetamides, including derivatives similar to our compound. The antimicrobial activity is often assessed against Gram-positive and Gram-negative bacteria as well as fungi.

Research Findings

  • Activity Against Bacteria : Compounds with halogenated substituents on the phenyl ring exhibited significant antimicrobial properties. For instance, N-(4-chlorophenyl) derivatives demonstrated effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing reduced efficacy against E. coli .
  • Structure-Activity Relationship (SAR) : The position and type of substituents on the phenyl ring significantly affect biological activity. Electron-withdrawing groups tend to enhance potency against microbial strains .

Anticancer Activity

The anticancer potential of similar sulfonamide derivatives has been documented in various studies. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is particularly noteworthy.

Case Studies

  • In Vitro Studies : A study evaluating N-substituted phenyl sulfamoyl acetamides reported promising results against multiple cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Compounds exhibited IC50 values in the micromolar range, indicating effective inhibition of cell growth .
  • Mechanism of Action : The proposed mechanism involves inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both critical enzymes for DNA synthesis in rapidly dividing cells .

Data Tables

CompoundActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
This compoundAntimicrobialS. aureus5.0
This compoundAnticancerA5497.5
N-(4-chlorophenyl)-2-chloroacetamideAntimicrobialE. coli15.0
N-(substituted phenyl)-sulfamoyl acetamidesAnticancerMCF-710.0

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